

# **Usp7-IN-3: A Technical Guide for Researchers**

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Compound of Interest		
Compound Name:	Usp7-IN-3	
Cat. No.:	B8103385	Get Quote

CAS Number: 2202738-42-7

This document provides a comprehensive technical overview of **Usp7-IN-3**, a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

## **Core Data Summary**

**Usp7-IN-3**, also referred to as compound 5 in its discovery publication, is a small molecule inhibitor of USP7, a deubiquitinating enzyme implicated in various oncogenic pathways. Its inhibition leads to the destabilization of USP7 substrates, most notably MDM2, resulting in the stabilization and activation of the p53 tumor suppressor protein.

**Chemical and Physical Properties** 

Property	Value
CAS Number	2202738-42-7
Molecular Formula	C29H31F3N6O3
Molecular Weight	584.6 g/mol

## **In Vitro Activity**



Assay	Cell Line	IC50 / EC50
Biochemical IC₅₀ (USP7)	-	6.0 nM
Cellular Target Engagement (EC50)	HCT116	49 nM
Cell Viability EC50	RS4;11	2 nM
LNCaP	30 nM	
HCT116	> 10 µM	_

## **Selectivity**

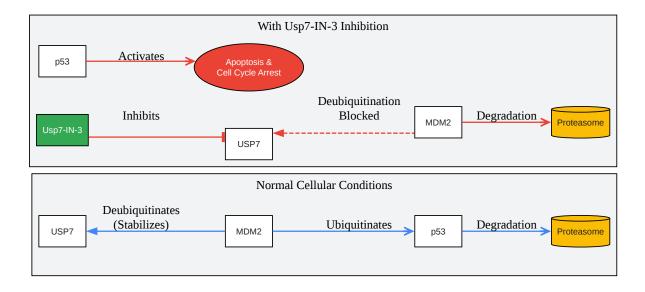
**Usp7-IN-3** demonstrates high selectivity for USP7 over other deubiquitinating enzymes (DUBs) and proteases.

Enzyme	% Inhibition at 10 μM
USP7	100%
Other DUBs (e.g., USP2, USP5, USP8, etc.)	< 20%
Other Proteases	Minimal Inhibition

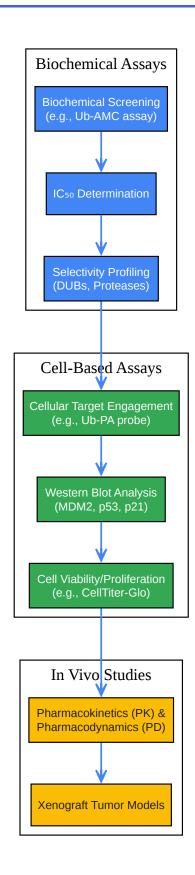
# Signaling Pathways and Experimental Workflows USP7-MDM2-p53 Signaling Pathway

The diagram below illustrates the critical role of USP7 in the MDM2-p53 signaling axis and the mechanism of action of **Usp7-IN-3**. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, **Usp7-IN-3** disrupts this process, leading to the degradation of MDM2 and subsequent accumulation and activation of p53.









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